10-(4-fluorobenzyl)-7-methyl-2-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one
Description
10-(4-Fluorobenzyl)-7-methyl-2-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one is a dibenzoxazepinone derivative characterized by a 4-fluorobenzyl substituent at position 10, a methyl group at position 7, and a nitro group at position 2. The dibenzoxazepinone core consists of a seven-membered oxazepine ring fused to two benzene rings. Substituents at positions 2, 7, and 10 modulate its physicochemical properties and biological activity.
Properties
IUPAC Name |
5-[(4-fluorophenyl)methyl]-2-methyl-8-nitrobenzo[b][1,4]benzoxazepin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2O4/c1-13-2-8-18-20(10-13)28-19-9-7-16(24(26)27)11-17(19)21(25)23(18)12-14-3-5-15(22)6-4-14/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JESVBKAQVHDCAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C3=C(O2)C=CC(=C3)[N+](=O)[O-])CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-fluorobenzyl)-7-methyl-2-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available 2-fluorobenzonitriles, 2-aminophenols, and 2-aminoethanol.
Formation of Intermediate: The initial step involves the formation of an intermediate through a nucleophilic substitution reaction where the 2-aminophenol reacts with the 2-fluorobenzonitrile.
Cyclization: The intermediate undergoes cyclization to form the dibenzo[b,f][1,4]oxazepine core.
Functional Group Addition:
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes but optimized for larger batches. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the choice of solvents and reaction conditions can be adjusted to ensure safety and environmental compliance.
Chemical Reactions Analysis
Formation of the Oxazepine Core
The dibenzo[b,f] oxazepinone framework is synthesized via:
-
Condensation of diamines and esters : For example, methyl 2-(2,4-diaminophenoxy)benzoate reacts with methanesulfonic acid under reflux in xylenes to form the oxazepine ring .
-
Cyclization : This step involves the elimination of water or other leaving groups to form the fused aromatic system .
Nitration
The nitro group at position 2 is introduced through:
-
Electrophilic aromatic substitution : Nitric acid in sulfuric acid directs nitration to the meta position relative to electron-donating groups (e.g., -O- bridges) .
-
Regioselectivity : The nitro group’s position is influenced by the substituents’ electronic effects, ensuring selective substitution at C-2.
Fluorobenzyl Substitution
The fluorobenzyl group is introduced via:
-
Coupling reactions : Likely Suzuki or Ullmann coupling using aryl halides (e.g., 4-fluorobenzyl bromide) under palladium catalysis .
-
Alkylation : Alternatively, nucleophilic substitution of a halogenated oxazepine derivative with 4-fluorobenzyl amine.
Analytical Verification
The structure and purity of the compound are confirmed through:
-
NMR spectroscopy : Aromatic proton shifts and coupling constants validate the substitution patterns .
-
Mass spectrometry : HRMS confirms the molecular formula (C₂₁H₁₅FN₂O₄) and molar mass (378.35 g/mol) .
-
Chromatography : Purification via column chromatography ensures ≥98% purity .
Potential Reactivity and Degradation
Scientific Research Applications
The compound 10-(4-fluorobenzyl)-7-methyl-2-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one is a member of the dibenzo[b,f][1,4]oxazepine family, which has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. This article explores the applications of this compound, highlighting its significance in drug discovery, synthesis methodologies, and biological activities.
Medicinal Chemistry
Anticancer Activity
Research has indicated that dibenzo[b,f][1,4]oxazepine derivatives exhibit promising anticancer properties. The introduction of various substituents can modulate their activity against different cancer cell lines. For instance, compounds with nitro groups have been shown to induce apoptosis in cancer cells through oxidative stress mechanisms .
Antimicrobial Properties
Studies have demonstrated that some dibenzo[b,f][1,4]oxazepines possess significant antimicrobial activity. The presence of electron-withdrawing groups like nitro can enhance their interaction with microbial targets, leading to increased efficacy against resistant strains .
Synthesis Methodologies
Synthetic Routes
The synthesis of This compound typically involves several key steps:
- Base-Catalyzed Nucleophilic Substitution: This method allows for the introduction of the nitro group at specific positions on the dibenzo structure .
- Fluorobenzyl Substitution: The incorporation of the 4-fluorobenzyl moiety can be achieved through electrophilic aromatic substitution reactions.
Biological Studies
Mechanism of Action
Research into the mechanism of action for compounds like This compound suggests that they may act by inhibiting specific enzymes or pathways involved in cell proliferation and survival. For example, studies have indicated that these compounds can inhibit topoisomerases or other critical enzymes involved in DNA replication and repair .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal examined a series of dibenzo[b,f][1,4]oxazepine derivatives for their anticancer properties. The results showed that compounds with a nitro group exhibited higher cytotoxicity against breast cancer cell lines compared to their non-nitro counterparts .
Case Study 2: Antimicrobial Efficacy
In another investigation focused on antimicrobial activity, a derivative similar to This compound was tested against various bacterial strains. The findings suggested that the compound displayed significant inhibitory effects against Gram-positive bacteria, underscoring its potential as a lead compound for antibiotic development .
Mechanism of Action
The mechanism by which 10-(4-fluorobenzyl)-7-methyl-2-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. For example, the nitro group can participate in redox reactions, while the fluorobenzyl group can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Analysis and Structural Modifications
The table below compares key structural features, synthetic routes, and reported activities of 10-(4-fluorobenzyl)-7-methyl-2-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one with similar dibenzoxazepinones:
¹Synthesis likely involves nucleophilic substitution or Ugi reactions followed by functionalization . ²No explicit activity reported; used to study substituent effects on reactivity.
Key Observations:
- Position 10 Substituents: The 4-fluorobenzyl group in the target compound is unique compared to methyl (Compound 16), methoxy (2a–2e), and dimethylaminopropyl (Sintamil) groups.
- Nitro Group Position : The 2-nitro substitution aligns with Sintamil but contrasts with Compound 16 (7-nitro). Nitro groups at position 2 may influence electronic effects on the oxazepine ring, altering receptor binding or redox properties .
- Synthetic Routes: Microwave-assisted Ugi reactions and metal-free catalysis (Evidences 5, 13) are efficient for dibenzoxazepinones, but introducing 4-fluorobenzyl may require tailored alkylation steps.
Physicochemical and Pharmacokinetic Properties
- Hydrogen Bonding : The nitro group at position 2 acts as a hydrogen bond acceptor, which may improve target engagement compared to unsubstituted analogs .
- Metabolic Stability: Fluorine atoms resist oxidative metabolism, suggesting longer half-life than Sintamil’s dimethylaminopropyl group, which is prone to N-demethylation .
Biological Activity
The compound 10-(4-fluorobenzyl)-7-methyl-2-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one (CAS No. 866156-37-8) belongs to a class of dibenzo[b,f][1,4]oxazepin derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C21H15FN2O4
- Molecular Weight : 378.36 g/mol
- Structure : The compound features a nitro group, a fluorobenzyl moiety, and a dibenzo oxazepine core, contributing to its unique biological profile.
Neuroprotective Effects
The neuroprotective properties of dibenzo[b,f][1,4]oxazepin derivatives are attributed to their ability to modulate neurochemical pathways. Studies suggest that these compounds can influence levels of key neurosteroids and neurotransmitters such as serotonin and gamma-aminobutyric acid (GABA), which are critical in maintaining neuronal health and function .
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may act through:
- Modulation of Neurotransmitter Systems : Similar compounds have shown the ability to enhance serotonergic and GABAergic transmission.
- Oxidative Stress Reduction : The presence of nitro groups may contribute to antioxidant activity, potentially protecting neurons from oxidative damage .
Study on Related Compounds
A study focusing on a structurally similar compound demonstrated significant neuroprotective effects in a pentylenetetrazole (PTZ)-induced seizure model in zebrafish. The compound was found to upregulate neurosteroids while downregulating stress-related neurotransmitters, suggesting a biphasic effect on neuronal excitability and protection against seizure-induced damage .
Pharmacological Profile Comparison
| Compound | Activity | Model Used | Key Findings |
|---|---|---|---|
| This compound | Antiepileptic (hypothetical) | Zebrafish model | Potential modulation of neurotransmitters |
| GM-90432 | Antiepileptic | PTZ-induced zebrafish | Upregulation of serotonin and neurosteroids; downregulation of GABA |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 10-(4-fluorobenzyl)-7-methyl-2-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one, and what critical reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step protocols. A common approach includes:
- Step 1 : Formation of the dibenzoxazepinone core via cyclization of substituted 2-aminophenols with fluorinated nitrobenzoic acid derivatives (e.g., nucleophilic aromatic substitution (SNAr) using 2-fluoro-5-nitrobenzoic acid as a precursor) .
- Step 2 : Introduction of the 4-fluorobenzyl group at the N10 position via alkylation or reductive amination under inert atmospheres (e.g., using NaH as a base in THF) .
- Critical Conditions : Temperature control (±5°C) during nitration steps to avoid side reactions; use of anhydrous solvents to prevent hydrolysis of intermediates. Purity is enhanced via recrystallization from ethanol/water mixtures .
Q. How can spectroscopic techniques (NMR, X-ray crystallography) be employed to confirm the structural identity and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Key signals include the fluorobenzyl methylene protons (δ 4.5–5.0 ppm, doublet) and the nitro group’s deshielding effect on adjacent aromatic protons (δ 8.2–8.6 ppm) .
- X-ray Crystallography : Resolves conformational ambiguities (e.g., boat vs. chair conformation of the oxazepine ring). For example, bond angles such as C6–C1–N1 (122.3°) and O1–N2–C18 (118.5°) validate the nitro group’s orientation .
- Purity Analysis : HPLC with UV detection at 254 nm (nitro group absorbance) and mass spectrometry (expected [M+H]+ = 407.1) .
Advanced Research Questions
Q. What strategies are effective in resolving contradictory data regarding the regioselectivity of nitration in the dibenzoxazepine ring system?
- Methodological Answer :
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electron density distribution to identify favored nitration sites. Compare with experimental results from isotopic labeling (e.g., 15N-labeled HNO3) .
- Competitive Experiments : Parallel synthesis using directing groups (e.g., methyl vs. fluoro substituents) to map steric/electronic effects. For instance, methyl at C7 increases nitration at C2 due to steric hindrance .
- In Situ Monitoring : React-IR tracks intermediate formation during nitration to identify kinetic vs. thermodynamic control .
Q. How can the electronic effects of the 4-fluorobenzyl substituent influence the compound’s reactivity in nucleophilic aromatic substitution reactions?
- Methodological Answer :
- Hammett Analysis : The fluorine atom’s σpara (-0.15) indicates weak electron-withdrawing effects, slightly activating the benzyl group for SNAr. Compare with non-fluorinated analogs (ΔΔG‡ ≈ 2–3 kcal/mol) .
- Kinetic Studies : Conduct reactions with varying nucleophiles (e.g., piperazine vs. morpholine) in polar aprotic solvents (DMF, DMSO). Fluorobenzyl derivatives show 20–30% faster substitution rates due to enhanced leaving-group stability .
- Crystallographic Evidence : X-ray structures reveal fluorine’s impact on bond lengths (C–F = 1.35 Å) and aryl ring planarity, which correlate with reactivity .
Q. What analytical approaches are recommended for detecting and characterizing degradation products under accelerated stability testing?
- Methodological Answer :
- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor via LC-MS/MS to identify hydrolysis (e.g., nitro reduction to amine) or oxidation (e.g., oxazepine ring cleavage) .
- Isolation Techniques : Use preparative TLC or column chromatography to isolate degradation products. Characterize via high-resolution MS (HRMS) and 2D NMR (e.g., NOESY for stereochemical analysis) .
- Mechanistic Probes : Deuterium labeling at labile positions (e.g., benzylic protons) to trace degradation pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
